molecular formula C9H8BrNO B1330944 2-(2-Bromo-5-methoxyphenyl)acetonitrile CAS No. 27387-23-1

2-(2-Bromo-5-methoxyphenyl)acetonitrile

Cat. No. B1330944
Key on ui cas rn: 27387-23-1
M. Wt: 226.07 g/mol
InChI Key: VSSZEBGUCILFSV-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

5-Methoxy-2-bromophenylacetonitrile (52.8 g, 0.23 mol) is dissolved in ethanol (250 mL) and stirred at room temperature. Sodium hydroxide (9.3 g, 0.47 mol) is dissolved in water (150 mL) and added to the solution of the nitrile. The mixture is heated to reflux temperature for 12 hours and then cooled to room temperature. Most of the ethanol is removed using a rotary evaporator and the residual aqueous solution adjusted to pH 4 with 3 N HCl. The solid which forms is isolated by filtration and washed with water. Air drying gives 5-methoxy-2-bromophenylacetic acid.
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([Br:12])=[C:7]([CH2:9][C:10]#N)[CH:8]=1.[OH-:13].[Na+].[OH2:15]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([Br:12])=[C:7]([CH2:9][C:10]([OH:15])=[O:13])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
52.8 g
Type
reactant
Smiles
COC=1C=CC(=C(C1)CC#N)Br
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=C(C1)CC#N)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
Most of the ethanol is removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The solid which forms is isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Air drying

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=C(C1)CC(=O)O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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